Norajmaline
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Overview
Description
Norajmaline is an organonitrogen heterocyclic compound that is ajmaline which is lacking the methyl substituent attached to the nitrogen of the dihydroindole moiety. It is a tertiary amino compound, a secondary amino compound, a secondary alcohol, an indole alkaloid, a bridged compound, an organonitrogen heterocyclic compound and a hemiaminal. It derives from an ajmaline. It is a conjugate base of a this compound(1+).
Scientific Research Applications
Anti-inflammatory Activity
Research has shown that certain isomers related to 22-Norajmalan-17alpha,21alpha-diol, such as 21alpha-methylmelianodiol and 21beta-methylmelianodiol, exhibit notable anti-inflammatory effects. These compounds were isolated from Poncirus trifoliata and demonstrated inhibition of nitric oxide production in macrophages, suggesting a potential role in treating inflammatory conditions. They also reduced the expression of inflammatory markers like inducible nitric oxide synthase and cyclooxygenase-2, as well as tumor necrosis factor-alpha and interleukin-1beta. In vivo, these compounds showed efficacy in reducing paw swelling in mouse models of acute inflammation (Zhou et al., 2007).
Neuroprotective Effects
Research on estratriene derivatives, which include structures similar to 22-Norajmalan-17alpha,21alpha-diol, indicates potential neuroprotective effects. These compounds have been studied for their ability to modulate membrane fluidity, which could influence the functioning of neuronal cells. In particular, changes in membrane fluidity can impact cellular responses to stress and may contribute to the neuroprotective effects of these compounds (Liang et al., 2001).
Antiviral Activity
Brassinosteroids, which share structural similarities with 22-Norajmalan-17alpha,21alpha-diol, have demonstrated antiviral activity against vesicular stomatitis virus in cell culture. One synthetic brassinosteroid showed an ability to inhibit the replication of the virus, primarily affecting later stages of the virus growth cycle. This suggests potential applications of similar compounds in antiviral therapies (Romanutti et al., 2007).
Antitumor Activity
Triterpenoids, including those structurally related to 22-Norajmalan-17alpha,21alpha-diol, have shown significant antitumor and antibacterial activity. These compounds were isolated from various plants and exhibited promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines (Dai et al., 2001).
Properties
Molecular Formula |
C19H24N2O2 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C19H24N2O2/c1-2-9-10-7-13-16-19(11-5-3-4-6-12(11)20-16)8-14(15(10)17(19)22)21(13)18(9)23/h3-6,9-10,13-18,20,22-23H,2,7-8H2,1H3/t9-,10-,13-,14-,15-,16-,17+,18+,19+/m0/s1 |
InChI Key |
HIOAYNMZFIHQNS-DEKAJGEMSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4 |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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